2,4,4'-Trichlorobenzophenone

Descripción general

Descripción

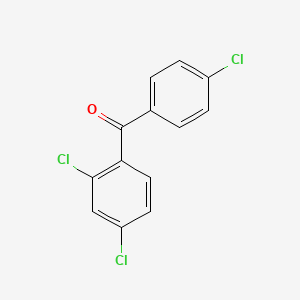

2,4,4’-Trichlorobenzophenone is an organic compound with the molecular formula C13H7Cl3O. It is a derivative of benzophenone, where three chlorine atoms are substituted at the 2, 4, and 4’ positions of the benzene rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4,4’-Trichlorobenzophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 2,4-dichlorobenzoyl chloride with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the preparation of 2,4,4’-Trichlorobenzophenone involves the use of large-scale reactors and precise control of reaction conditions. The process includes the acylation of 2,4-dichlorobenzoyl chloride with chlorobenzene, followed by purification steps such as distillation and crystallization to obtain the final product .

Análisis De Reacciones Químicas

Degradation and Hydrolysis

Chlorinated benzophenones degrade under hydrolytic or photolytic conditions:

-

Example : 4,4'-Dichlorobenzophenone (DCBP) is a key metabolite of dicofol and DDT, forming via oxidative cleavage in soil (half-life: ~43 days) .

-

Hypothesis : 2,4,4'-Trichlorobenzophenone may undergo hydrolysis at the ketone group under alkaline conditions, yielding trichlorobenzene derivatives. Photolysis could cleave C-Cl bonds, producing hydroxylated byproducts.

Table 2: Degradation Pathways of Chlorinated Benzophenones

Coupling Reactions

Chlorinated benzophenones participate in Ullmann-type coupling for polymer synthesis:

-

Example : 2,5-Dichlorobenzophenone forms polyphenylenes via Cu-catalyzed coupling of aryl chlorides .

-

Hypothesis : The trichloro analog could enable cross-linked polymers due to multiple reactive sites. Reaction with Grignard reagents (e.g., RMgX) may yield substituted diarylmethanes.

Table 3: Catalytic Coupling Reactions

| Substrate | Catalyst | Product | Application | Source |

|---|---|---|---|---|

| 2,5-Dichlorobenzophenone | Cu/ligand | Poly(phenylene) derivatives | High-performance polymers |

Toxicity and Environmental Fate

While not a reaction per se, environmental transformation informs reactivity:

-

Example : 4,4'-DCBP exhibits estrogenic activity via ERα/β binding (IC₅₀: 10⁻⁶–10⁻⁵ M) .

-

Hypothesis : this compound may show enhanced bioaccumulation and endocrine disruption due to additional chlorine substitution.

Key Limitations and Research Gaps

-

No direct studies on this compound were identified; data are extrapolated from dichloro analogs.

-

Experimental validation is required for hydrolysis rates, photolytic pathways, and catalytic coupling efficiency.

Aplicaciones Científicas De Investigación

2,4,4’-Trichlorobenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 2,4,4’-Trichlorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Dichlorobenzophenone

- 4,4’-Dichlorobenzophenone

- 2,2’,4,4’-Tetrahydroxybenzophenone

Uniqueness

2,4,4’-Trichlorobenzophenone is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications where other similar compounds may not be as effective .

Actividad Biológica

2,4,4'-Trichlorobenzophenone (TCBP) is a synthetic organic compound classified as a chlorinated benzophenone derivative. Its chemical structure consists of two phenyl rings connected by a carbonyl group, with three chlorine atoms substituted at the 2, 4, and 4' positions. This compound has garnered attention due to its potential biological activities and implications in environmental toxicology.

- Molecular Formula : C13H8Cl3O

- Molecular Weight : 305.56 g/mol

- CAS Number : 134-81-6

Biological Activity Overview

TCBP exhibits various biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The compound's biological properties are largely attributed to its structural characteristics, particularly the presence of chlorine atoms that enhance its reactivity.

Antimicrobial Activity

Research indicates that TCBP has significant antimicrobial properties against various bacterial strains. A study by Ivorra et al. demonstrated that TCBP inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a biocide in agricultural applications .

Cytotoxic Effects

TCBP has been shown to induce cytotoxicity in several cell lines. In vitro studies revealed that TCBP can trigger apoptosis in cancer cells through the activation of caspase pathways. A notable study reported that TCBP exposure resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Endocrine Disruption

As a chlorinated compound, TCBP is suspected of having endocrine-disrupting properties. It may interfere with hormone signaling pathways, impacting reproductive health and development in exposed organisms. Research has highlighted the potential for TCBP to bind to estrogen receptors, mimicking estrogenic activity .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of TCBP. Acute toxicity studies indicate that TCBP has a moderate toxicity level when administered orally to rodents. The LD50 values for rats have been reported at approximately 500 mg/kg . Long-term exposure studies are necessary to fully understand chronic effects and bioaccumulation potential.

Environmental Impact

TCBP is prevalent in aquatic environments due to its use in industrial applications and the degradation of related compounds like dicofol. Studies have shown that TCBP can affect aquatic organisms such as fish and crustaceans, leading to alterations in behavior and reproductive success .

Case Studies

- Aquatic Toxicity : A study assessing the impact of TCBP on the freshwater crustacean Daphnia magna indicated significant mortality rates at concentrations above 10 µg/L over a 48-hour exposure period. This underscores the need for monitoring TCBP levels in water bodies .

- Cell Line Studies : In experiments using human hepatoma cell lines (HepG2), exposure to TCBP resulted in dose-dependent increases in apoptosis markers, confirming its cytotoxic potential .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(4-chlorophenyl)-(2,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3O/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMBMVSEYHSLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343107 | |

| Record name | 2,4,4'-Trichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33146-57-5 | |

| Record name | 2,4,4'-Trichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.